molecular formula C21H24N2O3S2 B2681118 N-(adamantan-1-yl)-3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide CAS No. 682783-99-9

N-(adamantan-1-yl)-3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B2681118
CAS No.: 682783-99-9
M. Wt: 416.55
InChI Key: QXJJLDQPUYJJMJ-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(adamantan-1-yl)-3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a complex organic compound that features a unique structure combining adamantane, furan, and thiazolidine moieties

Scientific Research Applications

N-(adamantan-1-yl)-3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antiviral, antibacterial, and anticancer agent due to its unique structure and functional groups.

    Materials Science: The compound’s rigid adamantane core makes it a candidate for use in the development of novel materials with specific mechanical and thermal properties.

    Biological Studies: Its interactions with biological macromolecules are of interest for understanding its mechanism of action and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(adamantan-1-yl)-3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide typically involves multiple steps:

    Formation of the Adamantane Derivative: The adamantane moiety is introduced through a reaction with an appropriate amine.

    Thiazolidine Ring Formation: The thiazolidine ring is synthesized by reacting a thioamide with a carbonyl compound under acidic conditions.

    Furan Ring Introduction: The furan ring is incorporated through a condensation reaction with a furan aldehyde.

    Final Coupling: The final step involves coupling the intermediate products to form the target compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(adamantan-1-yl)-3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The thiazolidine ring can be reduced to form thiazolidines.

    Substitution: The adamantane moiety can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Thiazolidines and reduced sulfur-containing compounds.

    Substitution: Halogenated adamantane derivatives.

Mechanism of Action

The mechanism of action of N-(adamantan-1-yl)-3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in viral replication, bacterial cell wall synthesis, or cancer cell proliferation.

    Pathways Involved: It may inhibit key pathways by binding to active sites or allosteric sites, thereby disrupting normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(adamantan-1-yl)acetamide: Shares the adamantane moiety but lacks the furan and thiazolidine rings.

    2-(adamantan-1-yl)imidazo[1,2-a]pyridine: Contains the adamantane moiety and a heterocyclic ring but differs in overall structure.

Uniqueness

N-(adamantan-1-yl)-3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is unique due to its combination of three distinct moieties, which confer specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

N-(1-adamantyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S2/c24-18(22-21-10-13-6-14(11-21)8-15(7-13)12-21)3-4-23-19(25)17(28-20(23)27)9-16-2-1-5-26-16/h1-2,5,9,13-15H,3-4,6-8,10-12H2,(H,22,24)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJJLDQPUYJJMJ-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CCN4C(=O)C(=CC5=CC=CO5)SC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CCN4C(=O)/C(=C\C5=CC=CO5)/SC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.